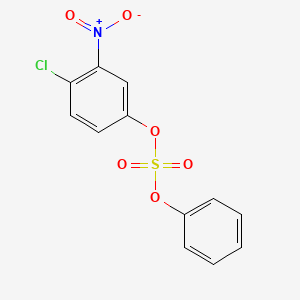![molecular formula C6H14N2OS2 B12526069 S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate CAS No. 652975-63-8](/img/structure/B12526069.png)
S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate is a chemical compound with the molecular formula C6H14N2OS2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a sulfanyl group, and a carbamothioate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate typically involves the reaction of 2-(dimethylamino)ethanethiol with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate alkylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- S-[3-Carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate
- 2-[[3-(Dimethylamino)propyl]sulfanyl]aniline
- S-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl) ethyl (methyl)carbamothioate
Uniqueness
S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
652975-63-8 |
|---|---|
Molecular Formula |
C6H14N2OS2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
S-[2-(dimethylamino)-3-sulfanylpropyl] carbamothioate |
InChI |
InChI=1S/C6H14N2OS2/c1-8(2)5(3-10)4-11-6(7)9/h5,10H,3-4H2,1-2H3,(H2,7,9) |
InChI Key |
MBGAOQHCOYFWHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CS)CSC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


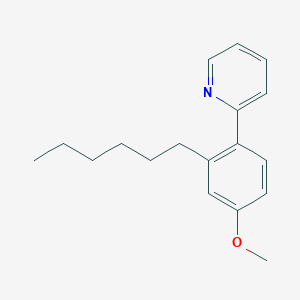
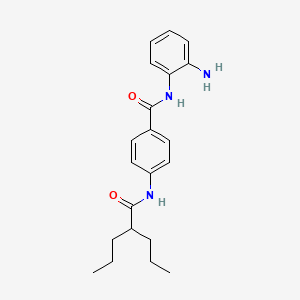
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
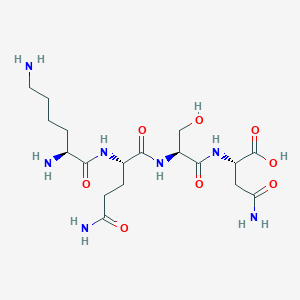
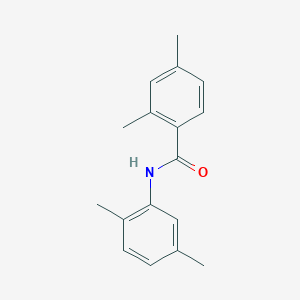
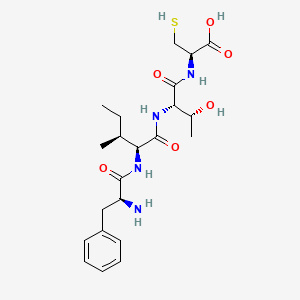
![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
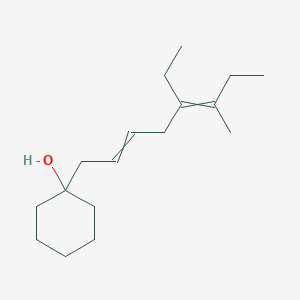
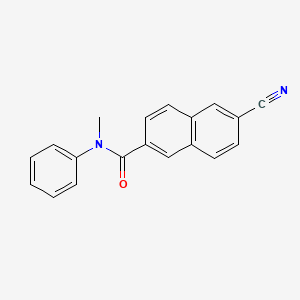
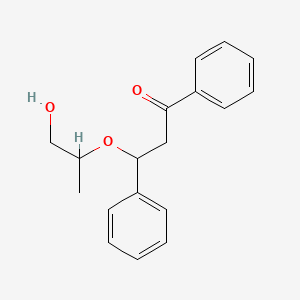
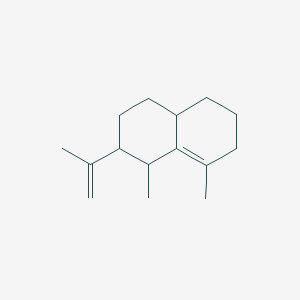
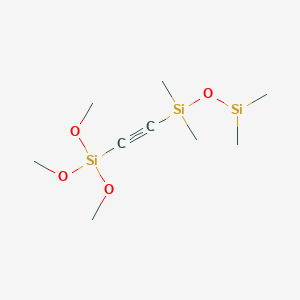
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
